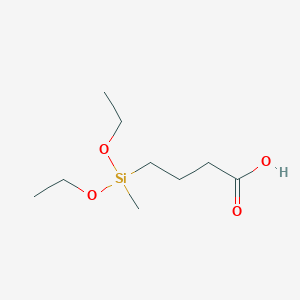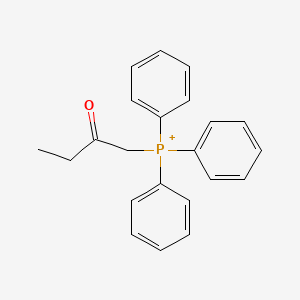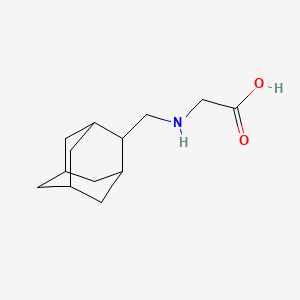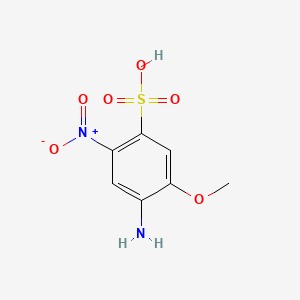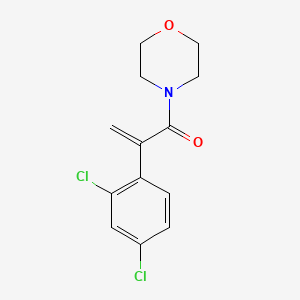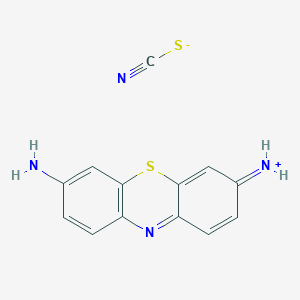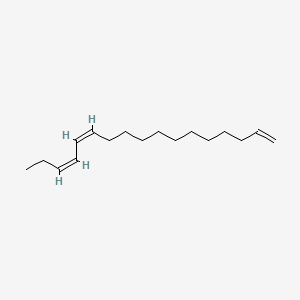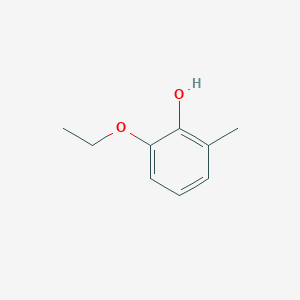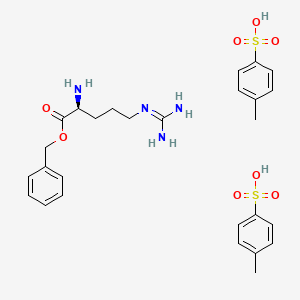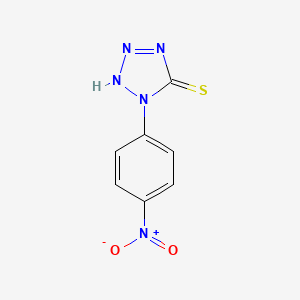
2-(2-Thienyl)ethyl benzenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Thienyl)ethyl benzenesulphonate is an organic compound with the molecular formula C12H12O3S2 and a molecular weight of 268.35 g/mol . It is a white to pale yellow solid that is soluble in organic solvents like ethanol and dimethyl sulfoxide . This compound is used as a reagent in organic synthesis and has applications in various fields of scientific research .
Preparation Methods
2-(2-Thienyl)ethyl benzenesulphonate can be synthesized through the reaction of benzenesulfonyl chloride with 2-thiopheneethanol under suitable conditions . The reaction typically involves the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity .
Chemical Reactions Analysis
2-(2-Thienyl)ethyl benzenesulphonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the benzenesulphonate group is replaced by other nucleophiles.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can convert it to dihydrothiophene derivatives.
Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2-Thienyl)ethyl benzenesulphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Thienyl)ethyl benzenesulphonate involves its interaction with molecular targets through its thiophene ring and benzenesulphonate group . The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the benzenesulphonate group can form hydrogen bonds and ionic interactions with amino acid residues . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
2-(2-Thienyl)ethyl benzenesulphonate can be compared with other similar compounds such as:
2-Thiopheneethanol benzenesulfonate: Similar structure but different functional groups.
2-(Thiophen-2-yl)ethyl benzenesulfonate: Similar structure with slight variations in the positioning of functional groups.
The uniqueness of this compound lies in its specific combination of the thiophene ring and benzenesulphonate group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
85567-51-7 |
|---|---|
Molecular Formula |
C12H12O3S2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
2-thiophen-2-ylethyl benzenesulfonate |
InChI |
InChI=1S/C12H12O3S2/c13-17(14,12-6-2-1-3-7-12)15-9-8-11-5-4-10-16-11/h1-7,10H,8-9H2 |
InChI Key |
SXYFRONLEKYUEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OCCC2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


